1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a cyclopropyl group attached to a sulfonyl group, which is further connected to a 4-methylbenzene ring
Vorbereitungsmethoden
The synthesis of 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclopropylmethylamine with a sulfonyl chloride derivative under controlled conditions to form the desired sulfonyl compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene involves its interaction with molecular targets through its sulfonyl and isocyano groups. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-((Cyclopropyl(isocyano)methyl)sulfonyl)-4-methylbenzene can be compared with other sulfonyl-containing compounds, such as:
1-((Cyclopropylmethyl)sulfonyl)-4-methylbenzene: Lacks the isocyano group, leading to different reactivity and applications.
1-((Cyclopropyl(isocyano)methyl)sulfonyl)benzene: Lacks the methyl group on the benzene ring, affecting its physical and chemical properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
Molekularformel |
C12H13NO2S |
---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
1-[cyclopropyl(isocyano)methyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C12H13NO2S/c1-9-3-7-11(8-4-9)16(14,15)12(13-2)10-5-6-10/h3-4,7-8,10,12H,5-6H2,1H3 |
InChI-Schlüssel |
ZRFHBJIXRUHQII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CC2)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.